molecular formula C7H13BrOS B14512879 S-Butyl 2-bromopropanethioate CAS No. 62943-32-2

S-Butyl 2-bromopropanethioate

Cat. No.: B14512879
CAS No.: 62943-32-2
M. Wt: 225.15 g/mol
InChI Key: VREUAUXTPGZGPN-UHFFFAOYSA-N
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Description

S-Butyl 2-bromopropanethioate: is an organic compound with the molecular formula C7H13BrOS . It contains a total of 23 atoms, including 13 hydrogen atoms, 7 carbon atoms, 1 oxygen atom, 1 sulfur atom, and 1 bromine atom . This compound is characterized by its thioester functional group, which is an important feature in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl 2-bromopropanethioate typically involves the reaction of butyl thiol with 2-bromopropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: S-Butyl 2-bromopropanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, alkoxides, and other nucleophiles are commonly used in substitution reactions.

    Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in elimination reactions.

Major Products Formed:

Scientific Research Applications

S-Butyl 2-bromopropanethioate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-Butyl 2-bromopropanethioate involves its interaction with nucleophiles and bases. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • n-Butyl 2-bromopropanethioate
  • s-Butyl 2-bromopropanethioate
  • t-Butyl 2-bromopropanethioate
  • Isobutyl 2-bromopropanethioate

Comparison: this compound is unique due to its specific structural arrangement and the presence of the thioester functional group. Compared to its isomers, such as n-butyl, t-butyl, and isobutyl derivatives, this compound exhibits different reactivity and properties. The position of the substituents and the overall molecular structure influence its chemical behavior and applications .

Properties

CAS No.

62943-32-2

Molecular Formula

C7H13BrOS

Molecular Weight

225.15 g/mol

IUPAC Name

S-butyl 2-bromopropanethioate

InChI

InChI=1S/C7H13BrOS/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3

InChI Key

VREUAUXTPGZGPN-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=O)C(C)Br

Origin of Product

United States

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